6-Bromo-7-methyl-1H-indole is a disubstituted indole, a core heterocyclic scaffold prevalent in medicinal chemistry and materials science. This compound features two key functional elements for advanced synthesis: a bromine atom at the C6 position, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and a methyl group at the C7 position. The C7-methyl group provides critical steric and electronic influence, modulating the reactivity of the indole core and providing a specific structural motif essential in the design of targeted bioactive molecules.
In targeted synthesis, particularly for kinase inhibitors and other complex pharmacophores, the specific 6,7-substitution pattern of this indole is non-negotiable. Substituting with a positional isomer, such as 4-bromo-7-methyl-1H-indole or 5-bromo-7-methyl-1H-indole, will alter the geometric vector of subsequent modifications, leading to final compounds with incorrect spatial orientation and a probable loss of biological activity. Similarly, omitting the 7-methyl group (e.g., using 6-bromo-1H-indole) removes crucial steric shielding at the N1 position and alters the electronic properties of the scaffold, which can lead to undesired side reactions, lower yields, and increased purification costs in multi-step synthetic campaigns.
This specific isomer is explicitly named as the starting material in the synthesis of a patented series of potent Spleen Tyrosine Kinase (Syk) inhibitors. The final compounds, which can only be synthesized from this exact precursor, demonstrate high-affinity Syk inhibition with IC50 values in the low nanomolar range. For example, a key compound derived from 6-Bromo-7-methyl-1H-indole exhibited a Syk IC50 value of 11 nM. Using any other positional isomer or analog would result in a different, non-claimed molecular entity with unpredictable and likely inferior biological activity.
| Evidence Dimension | Biological Activity of Downstream Product (Syk Inhibition) |
| Target Compound Data | Serves as the required starting material for compounds with potent activity (e.g., Syk IC50 = 11 nM). |
| Comparator Or Baseline | Positional isomers (e.g., 4-bromo or 5-bromo-7-methyl-indole) would produce structurally different final compounds not covered by the patent claims and not possessing the validated biological activity. |
| Quantified Difference | Qualitatively absolute; this precursor is required to produce the patented, high-potency molecule. |
| Conditions | In vitro Syk enzyme inhibition assay, as described in the patent for the final therapeutic agent. |
For any research or development program aiming to replicate, build upon, or license these patented Syk inhibitors, procurement of this specific CAS number is an absolute requirement.
The 7-methyl group provides significant steric hindrance around the indole N1 position. In many synthetic operations, particularly metal-catalyzed cross-couplings at the C6-bromo position or other electrophilic additions, the indole N-H is a competing reactive site. Compared to 6-bromo-1H-indole, the C7-methyl group in 6-bromo-7-methyl-1H-indole physically obstructs this competing site. This inherent structural feature can reduce the need for N-protection/deprotection steps and suppress the formation of N-arylated or N-alkylated byproducts, leading to cleaner reaction profiles and higher regioselectivity for the desired C6-functionalized product.
| Evidence Dimension | Reaction Regioselectivity & Process Efficiency |
| Target Compound Data | Features a C7-methyl group that sterically shields the N1 position. |
| Comparator Or Baseline | 6-Bromo-1H-indole, which lacks the C7-methyl group and has an exposed N1 position. |
| Quantified Difference | Qualitative improvement in reaction selectivity, potentially obviating the need for an entire protection/deprotection sequence (two synthetic steps). |
| Conditions | Typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) or reactions involving strong bases/electrophiles. |
This compound's structure simplifies process development, potentially saving multiple steps, reducing purification burdens, and improving the overall yield of the target C6-substituted indole.
The 6,7-disubstituted indole scaffold is a privileged structure in kinase inhibitor design. The C7-methyl group acts as a 'structural anchor,' orienting the substituent introduced at the C6-position in a precise vector away from the core. This geometry is often critical for allowing the C6-substituent to interact with key residues in the solvent-exposed region of an ATP-binding pocket, while the indole N-H interacts with the hinge region. Using an alternative isomer, such as 4-bromo-7-methyl-1H-indole, would project the C4-substituent in a completely different direction, failing to engage the same target residues and resulting in a significant loss of binding affinity.
| Evidence Dimension | Molecular Geometry for Structure-Activity Relationship (SAR) |
| Target Compound Data | Provides a specific substituent vector from the C6 position, anchored by the C7-methyl group. |
| Comparator Or Baseline | Positional isomers (e.g., 4-Bromo-7-methyl-1H-indole or 5-Bromo-7-methyl-1H-indole). |
| Quantified Difference | Geometrically distinct; the substituent vector from C4 or C5 is angled differently relative to the core scaffold and the critical N-H hinge-binding motif. |
| Conditions | Binding within a kinase ATP pocket in a structure-based drug design context. |
For rational drug design targeting kinases, selecting this specific isomer is crucial for executing a design hypothesis and achieving the desired target engagement and potency.
This compound is the validated starting material for developing potent and selective Syk inhibitors for autoimmune and inflammatory diseases. Its use is essential for projects aiming to replicate or build upon the scaffolds disclosed in key patents in the field.
Ideal for synthetic routes where high regioselectivity for C6 functionalization is critical. The C7-methyl group minimizes side reactions at the indole nitrogen, making this precursor a superior choice over 6-bromo-1H-indole for efficient, scalable syntheses with reduced purification requirements.
This building block is perfectly suited for medicinal chemistry programs employing structure-based design. The specific 6,7-substitution pattern provides the correct geometry to target the solvent-front region of kinase ATP-binding sites while maintaining the crucial N-H hinge-binding interaction.
Corrosive;Acute Toxic